

A Comparative Guide to Validated Analytical Methods for 5-Bromo-2-methylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine

Cat. No.: B113479

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For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates like **5-Bromo-2-methylpyridine** is crucial for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of **5-Bromo-2-methylpyridine**, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of **5-Bromo-2-methylpyridine**. The choice between these methods often depends on the specific analytical requirement, such as purity testing, impurity profiling, or quantitative assay.

Table 1: Comparison of HPLC and GC Methods for **5-Bromo-2-methylpyridine** Analysis

Parameter	HPLC Method	GC Method
Principle	Separation based on partitioning between a liquid mobile phase and a solid stationary phase.	Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Use	Purity determination, quantitative assay, impurity profiling.	Purity determination, analysis of volatile impurities, residual solvent analysis.
Derivatization	Not typically required.	Not typically required.
Throughput	Moderate to high.	High.
Instrumentation	HPLC with UV detector.	GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Quantitative Performance Data

The following table summarizes typical performance characteristics for validated HPLC and GC methods suitable for the analysis of **5-Bromo-2-methylpyridine**. These values are representative and would require verification for a specific method and laboratory.

Table 2: Representative Performance Data for Validated Analytical Methods

Performance Characteristic	HPLC with UV Detection	GC with FID
Linearity (R^2)	≥ 0.999	≥ 0.998
Range	1 - 100 $\mu\text{g/mL}$	0.1 - 50 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%
Precision (% RSD)	$\leq 2.0\%$	$\leq 3.0\%$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$	$\sim 0.05 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$\sim 0.3 \mu\text{g/mL}$	$\sim 0.15 \mu\text{g/mL}$
Robustness	Unaffected by minor changes in mobile phase composition, pH, and flow rate.	Unaffected by minor changes in oven temperature ramp rate and carrier gas flow rate.

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are provided below. These protocols are adaptable for the analysis of **5-Bromo-2-methylpyridine**.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of purity and quantification of **5-Bromo-2-methylpyridine**.

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).

- Gradient Program:
 - 0-2 min: 30% Acetonitrile
 - 2-10 min: 30% to 80% Acetonitrile
 - 10-12 min: 80% Acetonitrile
 - 12-13 min: 80% to 30% Acetonitrile
 - 13-15 min: 30% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 265 nm.
- Injection Volume: 10 µL.

Sample Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of **5-Bromo-2-methylpyridine** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions).
- Sample Solution: Prepare the sample in the same manner as the standard solution.

Gas Chromatography (GC) Method

This method is suitable for the purity assessment and analysis of volatile impurities in **5-Bromo-2-methylpyridine**.

Instrumentation:

- Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

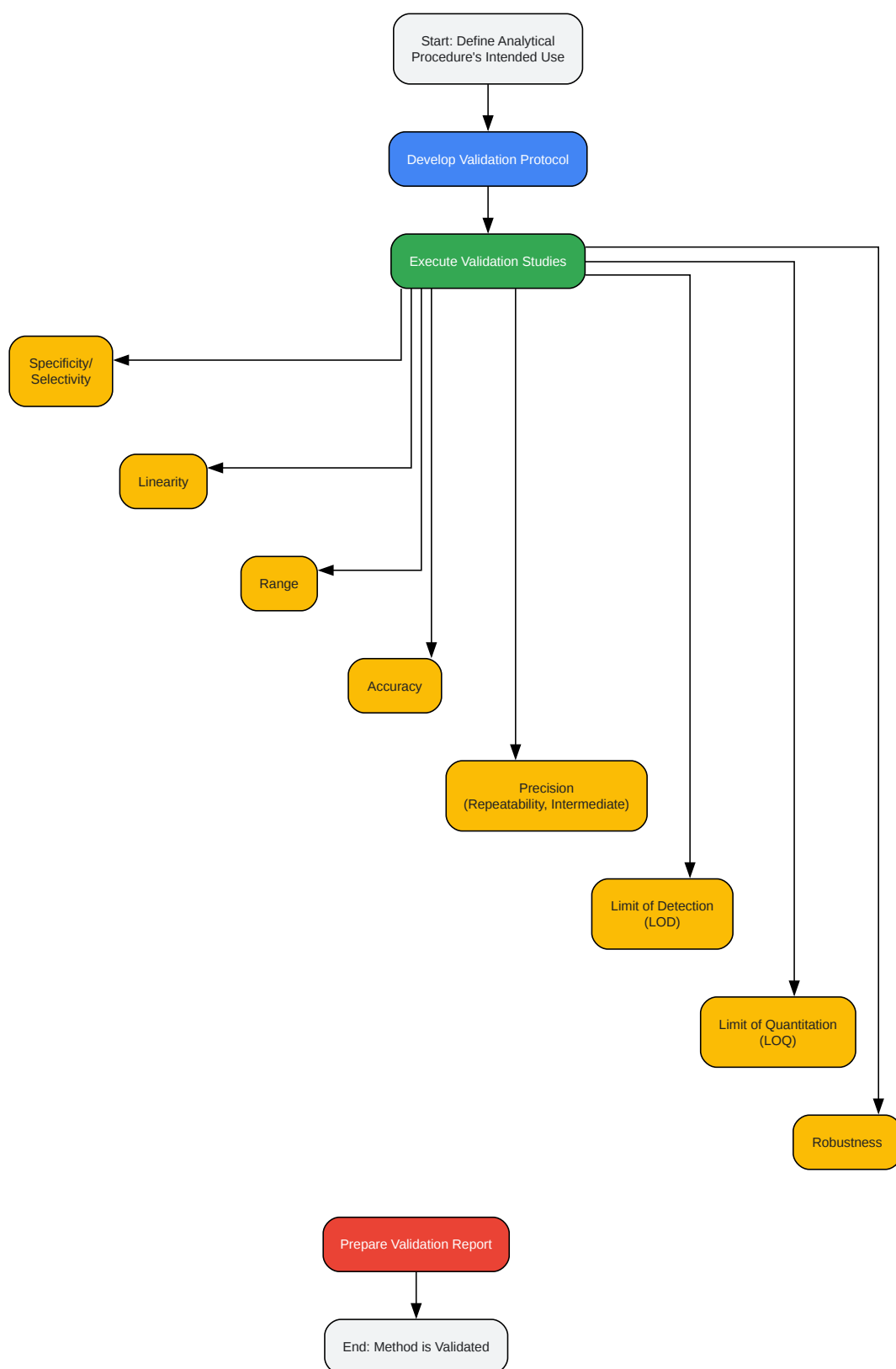
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
- Injection Mode: Split (1:50).
- Injection Volume: 1 μ L.

Sample Preparation:

- Standard and Sample Solution: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

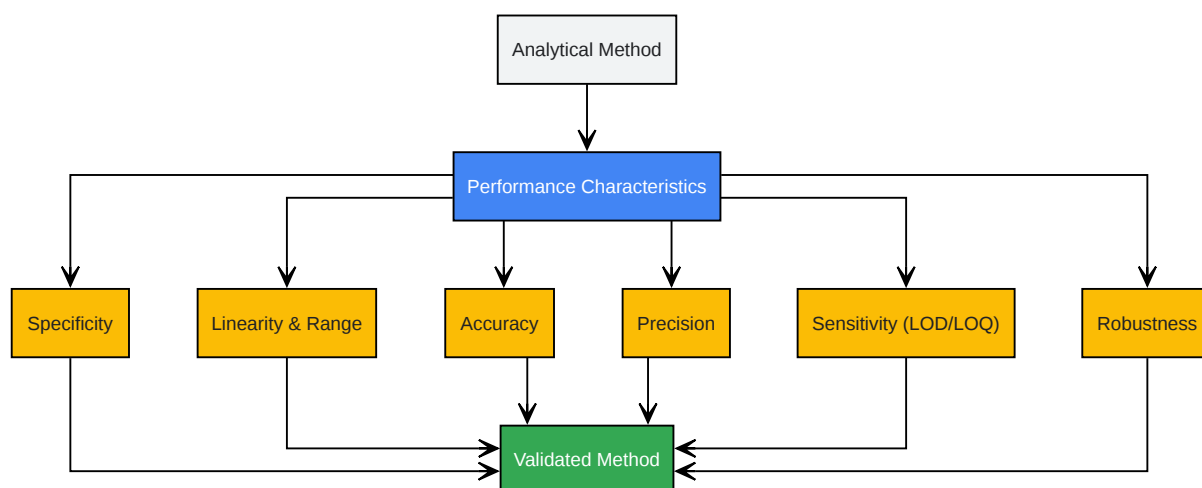
Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationship of key validation parameters.



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Caption: Workflow for Analytical Method Validation.



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